N-Butyl-N-(3-phenylpropyl)aniline
Description
Properties
CAS No. |
102116-33-6 |
|---|---|
Molecular Formula |
C19H25N |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-butyl-N-(3-phenylpropyl)aniline |
InChI |
InChI=1S/C19H25N/c1-2-3-16-20(19-14-8-5-9-15-19)17-10-13-18-11-6-4-7-12-18/h4-9,11-12,14-15H,2-3,10,13,16-17H2,1H3 |
InChI Key |
GLJVKKYUVODIIP-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCN(CCCC1=CC=CC=C1)C2=CC=CC=C2 |
Synonyms |
N-Butyl-N-(3-phenylpropyl)aniline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Aniline Core
N-Butyl-N-(3-phenylpropyl)aniline belongs to a family of N-alkyl-N-(3-phenylpropyl)aniline derivatives. Below is a comparison with structurally similar compounds:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -CN) increase polarity, as evidenced by lower Rf values in chromatography .
- Electron-donating groups (e.g., -CH₃, -OCH₃) enhance aromatic ring reactivity, influencing downstream reactions .
- Bulky substituents (e.g., phenethyloxy) may sterically hinder reactions but improve selectivity in catalytic processes .
Key Observations :
Physicochemical Properties
Polarity and Chromatography:
- The nitro-substituted 3a (Rf = 0.1) is more polar than the cyano-substituted 3z (Rf = 0.17) due to the stronger electron-withdrawing nature of -NO₂ .
- This compound, lacking polar groups, is expected to exhibit higher Rf values in non-polar solvents like toluene.
Physical State:
- Nitro and cyano derivatives (3a, 3z) are solids, while methyl-substituted 9b is an oil, likely due to reduced crystallinity from the aliphatic methyl group .
Preparation Methods
Reaction Mechanism and Conditions
Aniline undergoes alkylation with 1-bromobutane and 3-phenylpropyl bromide in a stepwise manner. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–120°C, with potassium carbonate as a base to neutralize HBr byproducts. The general reaction proceeds as:
where .
Optimization Challenges
Over-alkylation to tertiary amines is a major limitation. To favor monoalkylation, a 1:1 molar ratio of aniline to alkyl halide is used, though this often results in mixed products. Purification via fractional distillation or column chromatography is required, yielding 45–60% of the target compound.
Catalytic Hydrogenation of Nitroso Intermediates
A patent by GB1589887A details a two-step process involving nitroso intermediates and catalytic hydrogenation. This method enhances selectivity by avoiding direct alkylation.
Step 1: Formation of Nitroso Compound
Aniline reacts with ethyl isoamyl ketone in the presence of sulfuric acid and sodium nitrite at 15°C to form N-nitroso-N-(1-ethyl-4-methylpentyl)aniline:
Step 2: Reductive Alkylation
The nitroso intermediate undergoes hydrogenation in a high-pressure autoclave (500–700 psig H) with platinum sulfide on carbon at 120–130°C. This step simultaneously reduces the nitroso group and introduces the second alkyl chain:
Yields reach 70–80% with 95% purity, as confirmed by gas chromatography.
Self-Limiting Alkylation Using N-Aminopyridinium Salts
A 2024 innovation employs N-aminopyridinium salts as ammonia surrogates to prevent over-alkylation. This method achieves precise control over secondary amine formation.
Reaction Design
N-Aminopyridinium salts react with alkylating agents (e.g., butyl bromide and 3-phenylpropyl bromide) in acetonitrile at 60°C. The pyridinium moiety acts as a transient protecting group, limiting reactivity after monoalkylation:
Advantages Over Conventional Methods
-
Selectivity : >90% yield of secondary amine without tertiary byproducts.
-
Mild Conditions : No high-pressure equipment or strong acids required.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Industrial Scalability
Solvent Effects
Polar aprotic solvents (DMF, acetonitrile) enhance alkyl halide reactivity by stabilizing transition states. Non-polar solvents like toluene are preferred in hydrogenation to avoid catalyst poisoning.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-Butyl-N-(3-phenylpropyl)aniline, and what factors influence reaction yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed Buchwald-Hartwig amination (using ligands like t-BuXPhos) enables efficient C–N bond formation between aryl halides and amines. Reaction yields are influenced by catalyst loading, solvent polarity, and temperature . Microwave-assisted synthesis (e.g., 83°C, optimized feed ratios of reactants) has also been shown to achieve >98% yields for structurally similar N-substituted anilines, highlighting the importance of kinetic control and energy-efficient heating .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Analytical techniques include:
- UV/Vis Spectroscopy : λmax near 255 nm for aromatic amines, with molar absorptivity ≥9,500 L·mol⁻¹·cm⁻¹ .
- NMR Spectroscopy : Characteristic signals for alkyl chains (δ ~0.8–2.5 ppm) and aromatic protons (δ ~6.4–7.4 ppm). For example, in 3-Methyl-N-(3-phenylpropyl)aniline, methyl groups appear at δ 2.30 ppm, and aromatic protons show splitting patterns consistent with substitution .
- Column Chromatography : Use solvent systems like n-heptane/ethyl acetate (9:1) to isolate the product from byproducts .
Advanced Research Questions
Q. What methodologies are effective in optimizing reaction conditions for high-yield synthesis of N-alkyl-N-(3-phenylpropyl)aniline derivatives?
- Methodological Answer : Systematic optimization involves:
- Temperature Control : Microwave irradiation (e.g., 83°C) reduces reaction time and improves selectivity compared to conventional heating .
- Catalyst Screening : Palladium/ligand systems (e.g., t-BuXPhos) enhance coupling efficiency in aqueous media, achieving >90% yields for analogous compounds .
- Feed Ratios : A molar ratio of 1:1.5:1.8 (aryl halide:amine:base) minimizes side reactions like dimerization . Contradictions in reported yields (e.g., 13% vs. 94%) often stem from differences in catalyst activity or purification methods .
Q. How do solvent systems in column chromatography impact the purification efficiency of this compound?
- Methodological Answer : Non-polar solvents (e.g., n-heptane) resolve hydrophobic byproducts, while ethyl acetate increases polarity to elute the target compound. A 9:1 ratio of n-heptane/ethyl acetate balances retention factor (k) and selectivity (α), as demonstrated for 3-Methyl-N-(3-phenylpropyl)aniline . Alternatives like dichloromethane/hexane may alter resolution due to differences in dielectric constant.
Q. What advanced oxidation processes (AOPs) are suitable for degrading this compound in contaminated environments?
- Methodological Answer : AOPs like Fenton’s reagent (Fe²⁺/H₂O₂) generate hydroxyl radicals (•OH) that cleave aromatic rings and alkyl chains. For aniline derivatives, optimal conditions include pH 3–4 and stoichiometric H₂O₂ dosing to prevent scavenging effects. Ozonation and UV/H₂O₂ systems may also target electron-rich aromatic amines, but require validation via LC-MS to track intermediate formation .
Q. How can researchers resolve contradictions in reported synthesis yields for this compound derivatives?
- Methodological Answer : Contradictions often arise from:
- Catalyst Deactivation : Trace oxygen or moisture in palladium-catalyzed reactions reduces yields. Rigorous inert atmosphere (argon) and degassed solvents mitigate this .
- Purification Losses : Low yields (e.g., 13%) may reflect poor chromatographic recovery, whereas high yields (e.g., 94%) use optimized solvent systems .
- Side Reactions : Competing pathways (e.g., β-hydride elimination in alkylamines) can be suppressed using bulky ligands or lower temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
